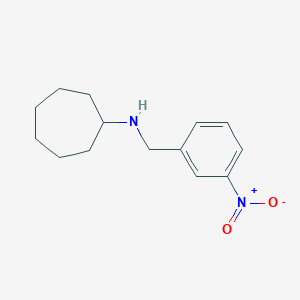

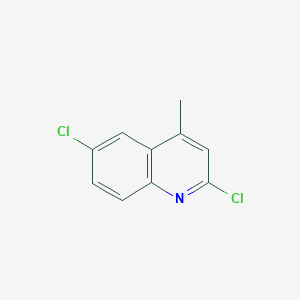

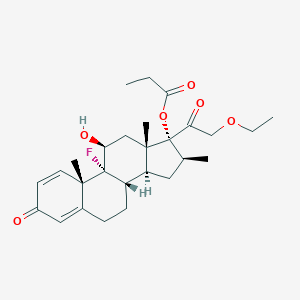

![molecular formula C20H15N5O3 B187486 6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 76973-34-7](/img/structure/B187486.png)

6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Vue d'ensemble

Description

“6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a chemical compound. It is a derivative of 4H-pyran, which is a class of compounds that have been synthesized as potential antihypertensive drugs . This compound has shown significant vasorelaxant action, which is not endothelium-dependent .

Synthesis Analysis

The compound has been synthesized as part of a series of 4H-pyran derivatives . The synthesis process involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . This process is carried out under solvent-free conditions, which offers several advantages including a short reaction time, high yields, easy work-up, and environmentally safer and milder reaction conditions .Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes several functional groups. The compound interacts on two possible sites of the L-type calcium channel and it had better affinity energy than nifedipine .Chemical Reactions Analysis

The compound shows significant vasorelaxant action on isolated aorta rat rings pre-contracted with serotonin or noradrenaline . It also induced a significant relaxant effect when aortic rings were contracted with KCl (80 mM), indicating that the main mechanism of action is related to L-type calcium channel blockade .Applications De Recherche Scientifique

Antimicrobial Agents : This compound serves as a precursor for the synthesis of various heterocycles, including pyrimidinone, oxazinone, and iminopyrimidine derivatives. These products have shown potent antimicrobial activities, making them potential candidates for treating bacterial infections (El-ziaty et al., 2018). Similarly, another study synthesized novel pyrazolopyrano[oxazines and pyrimidinones using this compound, which also exhibited potent antimicrobial properties (El-ziaty et al., 2016).

Antiviral Agents : It has been used as a precursor to create novel pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives, some of which were tested for antiviral activity against Herpes Simplex Virus type-1, showing potential in antiviral therapy (Shamroukh et al., 2007).

Corrosion Inhibition : In the field of materials science, this compound has been used to synthesize pyranopyrazole derivatives that act as corrosion inhibitors for mild steel in acidic solutions. This application is crucial for protecting industrial machinery and infrastructure (Yadav et al., 2016).

Photophysical Studies : The compound has been studied for its absorption and fluorescence behavior, with the determination of its ground and excited state dipole moments, which is significant for understanding its behavior in various solvents and potential applications in designing fluorescence sensors and devices (Kumari et al., 2016).

Antitumor and Antimicrobial Agents : It has been used to create pyrazolo-N-glycoside derivatives and pyrazolopyranopyrimidine C-glycoside derivatives, which were subjected to in vitro antitumor evaluation, showing activity against various human cancer cell lines and high activity towards Gram-negative and Gram-positive bacteria (Hafez & El-Gazzar, 2015).

Propriétés

IUPAC Name |

6-amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O3/c1-12-17-18(13-7-9-15(10-8-13)25(26)27)16(11-21)19(22)28-20(17)24(23-12)14-5-3-2-4-6-14/h2-10,18H,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNRRYBMONLNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30316060 | |

| Record name | MLS000757075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

CAS RN |

76973-34-7 | |

| Record name | MLS000757075 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000757075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30316060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

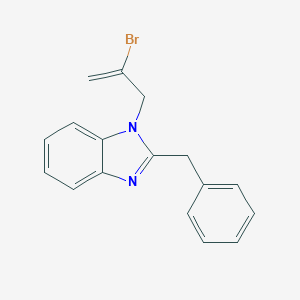

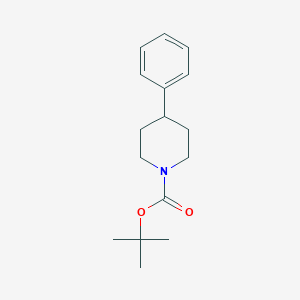

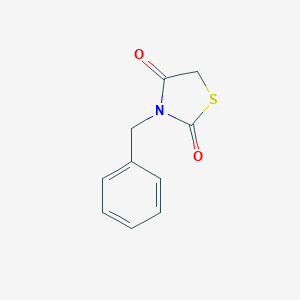

![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)

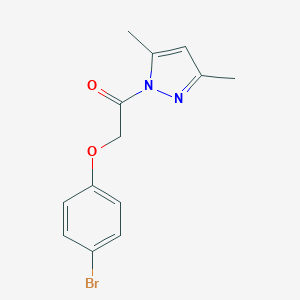

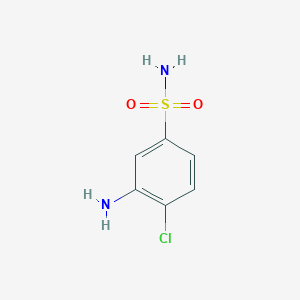

![2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide](/img/structure/B187414.png)

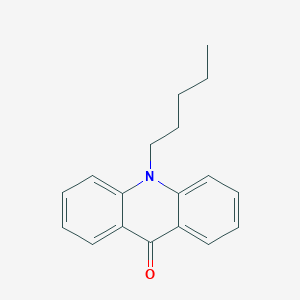

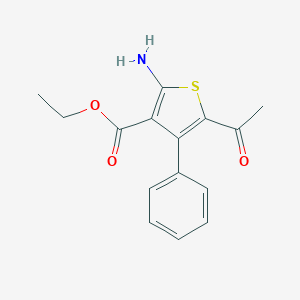

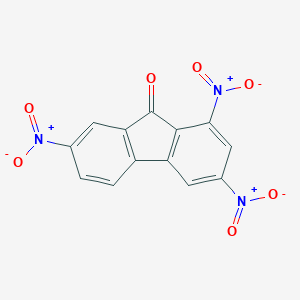

![5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B187423.png)